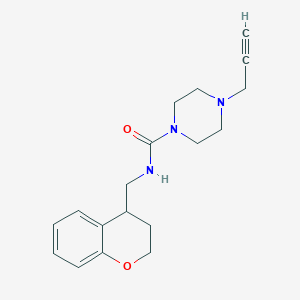

N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide

Description

N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine-carboxamide core linked to a chromene moiety and a propargyl (prop-2-ynyl) group. This structure combines aromatic, heterocyclic, and alkyne functionalities, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-2-8-20-9-11-21(12-10-20)18(22)19-14-15-7-13-23-17-6-4-3-5-16(15)17/h1,3-6,15H,7-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZYHRLWEIQWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)NCC2CCOC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structure combines a chromenyl moiety with a piperazine derivative, providing a unique chemical profile that may interact with biological systems in various ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 302.38 g/mol |

| IUPAC Name | N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide |

| Canonical SMILES | CC(C)NCC1=CC2=C(C=C1)OCCC2 |

The biological activity of N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The piperazine ring can form hydrogen bonds with receptors or enzymes, while the chromenyl group may engage in hydrophobic interactions. This dual interaction mechanism allows the compound to modulate various biological processes, including:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing mood and cognition.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related chromene compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study indicated that certain chromene derivatives exhibited promising anti-proliferative activity against lung cancer cells (NCI-H23), suggesting that structural modifications could enhance their efficacy against cancer .

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Research into related chromenyl compounds has shown effectiveness against bacterial strains and fungi, indicating that N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide may also possess similar properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Study 1: Anticancer Efficacy

A study focusing on chromene derivatives reported that modifications led to enhanced NF-kB inhibitory activity and reduced cell proliferation in lung cancer models . The study synthesized several derivatives and tested their effects on cell lines, revealing that certain compounds exhibited over 70% inhibition of cancer cell growth.

Study 2: Enzyme Inhibition

Another research effort explored the design of chromene-based inhibitors for DPP-IV (Dipeptidyl Peptidase IV), a target for diabetes treatment. The findings suggested that modifications similar to those in N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine could yield potent DPP-IV inhibitors with significant improvements in pharmacokinetic profiles .

Study 3: Antimicrobial Activity

A comparative analysis of various chromene derivatives demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that compounds with structural similarities to N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine could serve as lead candidates for developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the chromenyl structure can enhance the cytotoxic activity against various cancer cell lines. A notable study highlighted the synthesis of several N-aryl derivatives of 3,4-dihydro-2H-benzo[h]chromene that showed promising inhibitory effects on NF-κB transcriptional activity and anti-proliferative effects on lung cancer cells (NCI-H23) compared to their parent compounds .

Neuroprotective Effects

The compound's potential in neuroprotection has also been investigated. Chromene derivatives have been found to exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways. These mechanisms are crucial in conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have been explored as well. Compounds with similar structures have shown efficacy against a range of bacterial strains, making them candidates for developing new antimicrobial agents.

Synthetic Routes

The synthesis of N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide typically involves multi-step organic reactions. A common approach includes:

- Formation of the Chromene Moiety : This can be achieved through cyclization reactions involving phenolic compounds.

- Piperazine Derivation : The piperazine ring can be introduced through nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the chromene derivative with the piperazine moiety under appropriate conditions.

Industrial Production Considerations

For large-scale production, optimizing reaction conditions such as temperature, solvent choice, and catalyst use is essential to maximize yield and purity.

Study 1: Anticancer Activity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide to evaluate their anticancer properties. The study utilized in vitro assays to assess cytotoxicity against multiple cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency compared to the original compound .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of chromene derivatives in models of oxidative stress. The results suggested that these compounds could reduce neuronal cell death and inflammation markers significantly, indicating their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Quinazolinone-Piperazine Derivatives (A1–A6)

details six derivatives of N-(4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A1–A6) with varying halogen substituents (F, Cl) on the phenyl ring. Key comparisons include:

Key Observations :

- Halogen Position : Para-substituted derivatives (A3, A6) generally exhibit higher yields and melting points compared to ortho/meta analogs, likely due to reduced steric effects.

- Thermal Stability : Chlorinated derivatives (A4–A6) show higher melting points than fluorinated analogs, suggesting stronger intermolecular interactions (e.g., Cl···Cl van der Waals forces).

Piperazine-Carboxamides with Heterocyclic Moieties

- Thieno[2,3-b]pyrazine Derivatives (): Compounds like N-(6-substituted-2-alkoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-dimethoxyphenyl)piperazine-1-carboxamide (7a–7i) incorporate a thienopyrazine core.

- Pyrazolo[3,4-d]pyrimidin Derivatives () : N-substituted derivatives with pyrazolo[3,4-d]pyrimidin moieties demonstrate the impact of electron-withdrawing groups (e.g., chloroacetamides) on reactivity and conformational stability .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

This compound, characterized by X-ray crystallography, adopts a chair conformation in the piperazine ring. Bond lengths (e.g., C–N = 1.46–1.49 Å) and angles are consistent with similar structures, suggesting that the target compound’s piperazine ring may also favor this conformation, influencing solubility and crystallinity .

Functional Group Comparisons

Propargyl (Prop-2-ynyl) Group

The propargyl group in the target compound is shared with N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide (). This group introduces sp-hybridized carbons, enhancing reactivity in click chemistry or cross-coupling reactions. However, steric bulk from the thiazole ring in ’s compound may reduce bioavailability compared to the chromene-linked target compound .

Chromene vs. Benzoxazine/Pyridine Moieties

describes a compound with a benzoxazine-pyridine system, which introduces hydrogen-bonding sites (N–H, C=O) absent in the chromene-based target compound. Such differences could modulate interactions with biological targets (e.g., enzymes or receptors) .

Q & A

Q. What are the key considerations in optimizing the multi-step synthesis of N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves coupling reactions between chromene and piperazine derivatives. Key steps include:

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Solvent selection : Dichloromethane (DCM) or ethanol is preferred for solubility and stability, with triethylamine as a catalyst to neutralize acidic byproducts .

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity. Monitor via thin-layer chromatography (TLC) for intermediate validation .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra resolve structural ambiguities (e.g., piperazine ring conformation vs. chromene substituents) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/water mobile phases (pH 5.5–6.0) to assess purity and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL/SHELXT for crystal structure refinement. For example, verify the orientation of the propargyl group on the piperazine ring .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate conformational preferences .

Q. What experimental design strategies address regioselectivity challenges in functionalizing the piperazine ring?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., chromene methyl group) using tert-butoxycarbonyl (Boc) to direct substitution to the propargyl position .

- Catalytic systems : Employ palladium-catalyzed cross-coupling to enhance selectivity for sp³-sp bond formation .

Q. How can computational modeling predict biological activity and guide target validation?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin/dopamine receptors, leveraging the piperazine-carboxamide scaffold’s affinity for CNS targets .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonding with the carboxamide group) using tools like MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.